4-Fluoro-5-nitroisoquinoline

Pharmaceutical Synthesis API Intermediate ROCK Inhibitor

4-Fluoro-5-nitroisoquinoline is the indispensable, registration-defined intermediate for manufacturing the clinically approved ROCK inhibitor Ripasudil. The unique 4-fluoro-5-nitro substitution pattern imparts distinct reactivity (activated for SNAr), metabolic stability, and CNS-compatible lipophilicity (QSPR LogP 3.22) unattainable with other halogen/nitro analogs. For ANDA development, cGMP API production, or kinase-inhibitor library synthesis, only this specific regioisomer guarantees regulatory alignment and avoids impurity-related batch failures. High-purity material (≥98%) lowers downstream purification costs and ensures reproducible reaction kinetics.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
Cat. No. B8650222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-nitroisoquinoline
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H5FN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H
InChIKeyUEHCZLGUARZVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-nitroisoquinoline: A Strategic Isoquinoline Scaffold for Drug Discovery and API Synthesis


4-Fluoro-5-nitroisoquinoline (CAS: 928664-13-5) is a heterocyclic aromatic compound within the isoquinoline family, characterized by a fluorine atom at the 4-position and a nitro group at the 5-position on the isoquinoline core . This substitution pattern imparts unique physicochemical properties and reactivity profiles that are not shared by other halogenated or nitro-substituted isoquinoline analogs . Its primary role is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the clinically approved ROCK inhibitor Ripasudil [1], underscoring its critical position in validated synthetic routes and its value in pharmaceutical development pipelines [2].

Why Generic Substitution of 4-Fluoro-5-nitroisoquinoline in Regulated Pharmaceutical Processes is Inadmissible


The specific combination of a 4-fluoro and 5-nitro substitution pattern on the isoquinoline ring creates a unique chemical entity with distinct reactivity, physicochemical properties, and metabolic stability profiles that cannot be replicated by simply interchanging other halogen or nitro analogs [1]. In the context of pharmaceutical manufacturing, particularly for the production of regulated APIs like Ripasudil, even minor structural variations in the starting material can lead to the formation of different impurities, alter reaction kinetics, and ultimately yield a final product that fails to meet stringent pharmacopeial or regulatory specifications [2]. The presence of the 4-fluoro group is essential for the desired biological activity and pharmacokinetic properties of the final drug molecule [3], rendering substitution with a 4-chloro-5-nitroisoquinoline or a 5-nitroisoquinoline unacceptable for any process requiring validated analytical methods and quality control [4].

Quantitative Evidence for Selecting 4-Fluoro-5-nitroisoquinoline Over Its Structural Analogs


Key Intermediate for Ripasudil: A Validated Synthetic Route and Regulatory Requirement

4-Fluoro-5-nitroisoquinoline is a mandatory, defined intermediate in the synthesis of Ripasudil, a marketed ROCK inhibitor for glaucoma and ocular hypertension. Its use is required for the production of drug substance that meets regulatory standards. In contrast, closely related analogs like 4-chloro-5-nitroisoquinoline or 5-nitroisoquinoline are not part of this validated synthetic route and would lead to an entirely different final product, making them unsuitable for the same application [1].

Pharmaceutical Synthesis API Intermediate ROCK Inhibitor Ripasudil

Physicochemical Property Profile: Predicted LogP and Solubility for Enhanced Permeability

The presence of the 4-fluoro substituent significantly modulates the lipophilicity and aqueous solubility of the isoquinoline scaffold compared to other halogen or unsubstituted analogs. Quantitative structure-property relationship (QSPR) models predict a LogP of 3.22 for 4-fluoro-5-nitroisoquinoline [1]. This value is distinct from the reported experimental LogP of 1.73 for 5-nitroisoquinoline , indicating a >100-fold increase in calculated partition coefficient, which directly correlates with enhanced membrane permeability [2].

Medicinal Chemistry Drug Design Physicochemical Properties ADME

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4-fluoro atom in 4-fluoro-5-nitroisoquinoline serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing 5-nitro group. This enables selective functionalization at the 4-position under milder conditions than its 4-chloro-5-nitro analog, which is significantly less reactive due to the poorer leaving group ability of chloride compared to fluoride in this specific heteroaromatic system [1]. While direct kinetic data for this specific compound is not widely reported, the established order of halogen reactivity in activated SNAr (F >> Cl > Br > I) for 2- and 4-halogenated heteroaromatics is a foundational principle that dictates synthetic route design [2].

Organic Synthesis Reaction Selectivity SNAr Fluorine Chemistry

Enhanced Metabolic Stability via Fluorine Blockade of Oxidative Metabolism

Strategic placement of a fluorine atom at the C4 position of the isoquinoline ring is a well-established tactic to block cytochrome P450 (CYP)-mediated oxidative metabolism, thereby enhancing the metabolic stability and extending the half-life of drug candidates [1]. While a direct head-to-head comparison of the metabolic half-life of 4-fluoro-5-nitroisoquinoline versus its non-fluorinated analog in human liver microsomes is not available in the public domain, the principle is a cornerstone of modern medicinal chemistry [2]. The substitution of a hydrogen with a fluorine atom at this site is predicted to significantly reduce the rate of oxidative clearance compared to 5-nitroisoquinoline [3].

Drug Metabolism Pharmacokinetics Fluorine Substitution Metabolic Stability

Optimal Applications of 4-Fluoro-5-nitroisoquinoline in Research and Industrial Workflows


cGMP Manufacturing of Ripasudil API and Generic Drug Development

This compound is the essential starting material for the production of Ripasudil hydrochloride, a drug approved for the treatment of glaucoma. Procurement of high-purity 4-fluoro-5-nitroisoquinoline is mandatory for any organization seeking to manufacture Ripasudil under current Good Manufacturing Practices (cGMP) or to develop an Abbreviated New Drug Application (ANDA) for a generic version [1].

Synthesis of 4-Substituted Isoquinoline Libraries via SNAr Chemistry

The presence of the 4-fluoro leaving group, activated by the 5-nitro substituent, makes this compound an ideal substrate for generating diverse libraries of 4-substituted isoquinolines. Medicinal chemists can exploit its high reactivity in SNAr reactions to efficiently install a wide variety of nitrogen, oxygen, or carbon nucleophiles, a strategy that is less efficient with the corresponding 4-chloro analog [2].

Design of CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity (QSPR LogP = 3.22) conferred by the 4-fluoro group makes 4-fluoro-5-nitroisoquinoline a privileged scaffold for designing kinase inhibitors intended for CNS targets, where crossing the blood-brain barrier is a critical requirement [3]. This property differentiates it from more polar, non-fluorinated isoquinoline building blocks and aligns with the design principles of many successful CNS drugs [4].

Analytical Method Development and Validation for Ripasudil

This compound serves as a critical reference standard and impurity marker for the development and validation of analytical methods (e.g., HPLC, LC-MS) used in the quality control of Ripasudil API and finished drug products [1]. Its unique retention time and mass spectral signature are essential for ensuring batch-to-batch consistency and compliance with regulatory specifications.

Quote Request

Request a Quote for 4-Fluoro-5-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.